molecular formula C14H15ClN6O B5825726 1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE

1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE

Cat. No.: B5825726
M. Wt: 318.76 g/mol
InChI Key: ZHGPOYSFFXHCJD-UHFFFAOYSA-N
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Description

1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[1-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-5-methyltriazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O/c1-6-10-13(16-7(2)11(6)15)20(5)18-14(10)21-8(3)12(9(4)22)17-19-21/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPOYSFFXHCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Cl)C)N(N=C2N3C(=C(N=N3)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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